molecular formula C17H17ClO2 B14235792 1-Pentanone, 2-chloro-3-hydroxy-1,4-diphenyl- CAS No. 497933-06-9

1-Pentanone, 2-chloro-3-hydroxy-1,4-diphenyl-

Cat. No.: B14235792
CAS No.: 497933-06-9
M. Wt: 288.8 g/mol
InChI Key: HGUGRKDYPZOPEC-UHFFFAOYSA-N
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Description

1-Pentanone, 2-chloro-3-hydroxy-1,4-diphenyl- is an organic compound with a complex structure that includes a ketone, a chloro group, a hydroxyl group, and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pentanone, 2-chloro-3-hydroxy-1,4-diphenyl- can be achieved through several synthetic routes. One common method involves the reaction of 1,4-diphenyl-1,3-butadiene with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds through a Friedel-Crafts acylation mechanism, followed by hydrolysis to introduce the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-Pentanone, 2-chloro-3-hydroxy-1,4-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia in ethanol.

Major Products Formed

    Oxidation: Formation of 2-chloro-3-oxo-1,4-diphenylpentan-1-one.

    Reduction: Formation of 2-chloro-3-hydroxy-1,4-diphenylpentanol.

    Substitution: Formation of 2-amino-3-hydroxy-1,4-diphenylpentan-1-one.

Scientific Research Applications

1-Pentanone, 2-chloro-3-hydroxy-1,4-diphenyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Pentanone, 2-chloro-3-hydroxy-1,4-diphenyl- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes. In cancer research, it may interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

  • 1-Pentanone, 2-chloro-3-hydroxy-1,4-dimethyl-
  • 1-Pentanone, 2-chloro-3-hydroxy-1,4-diphenyl-2-methyl-

Uniqueness

1-Pentanone, 2-chloro-3-hydroxy-1,4-diphenyl- is unique due to the presence of both chloro and hydroxyl groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

497933-06-9

Molecular Formula

C17H17ClO2

Molecular Weight

288.8 g/mol

IUPAC Name

2-chloro-3-hydroxy-1,4-diphenylpentan-1-one

InChI

InChI=1S/C17H17ClO2/c1-12(13-8-4-2-5-9-13)16(19)15(18)17(20)14-10-6-3-7-11-14/h2-12,15-16,19H,1H3

InChI Key

HGUGRKDYPZOPEC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C(C(C(=O)C2=CC=CC=C2)Cl)O

Origin of Product

United States

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